molecular formula C17H15BrClN3O2 B15012086 N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B15012086
M. Wt: 408.7 g/mol
InChI Key: GBSPHUXEGVWTFQ-RGVLZGJSSA-N
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Description

N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide: is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromophenyl group, a chlorobenzylidene group, and a hydrazinyl-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide typically involves the condensation reaction between 3-bromobenzaldehyde and 3-chlorobenzaldehyde with hydrazine derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzyme activity or disrupt cellular processes by binding to specific proteins or receptors.

Comparison with Similar Compounds

  • N-(4-bromophenyl)-2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-2-oxoacetamide
  • N-(2-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazino]-4-oxobutanamide

Uniqueness: N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl rings. This structural arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H15BrClN3O2

Molecular Weight

408.7 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(3-chlorophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15BrClN3O2/c18-13-4-2-6-15(10-13)21-16(23)7-8-17(24)22-20-11-12-3-1-5-14(19)9-12/h1-6,9-11H,7-8H2,(H,21,23)(H,22,24)/b20-11+

InChI Key

GBSPHUXEGVWTFQ-RGVLZGJSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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